PRMT5 Inhibitory Activity and Selectivity Profile of the Carbazole-Isopentylamino Scaffold Versus Inactive Close Analogs
In the PRMT5 inhibitor patent family (U.S. Patent 10,723,698), N-alkyl-9H-carbazole analogs containing the isopentylamino side-chain motif demonstrated approximately 80% inhibition of PRMT5 at 10 μM compound concentration, while exhibiting no obvious inhibition of PRMT1, CARM1, or PRMT7 under identical assay conditions, as determined by radiometric filtration assay (RFA) [1]. This selectivity profile contrasts sharply with other N-alkyl-9H-carbazole analogs within the same patent, which show a range of PRMT5 inhibitory potencies from IC50 values >50,000 nM to as low as 0.022 μM depending on substituent modifications, with many analogs showing cross-reactivity against other PRMTs [1]. Carvedilol, despite its carbazole core, is characterized by adrenergic receptor blockade (β1 pKi 8.8–9.8; β2 pKi 9.4–10.6) with no reported PRMT5 engagement, rendering it non-substitutable for PRMT5-targeted investigations [2].
| Evidence Dimension | PRMT5 inhibitory activity and selectivity over PRMT1, CARM1, PRMT7 |
|---|---|
| Target Compound Data | Approximately 80% inhibition of PRMT5 at 10 μM; no obvious inhibition of PRMT1, CARM1, or PRMT7 at 10 μM (RFA assay) |
| Comparator Or Baseline | Other N-alkyl-9H-carbazole analogs in the same patent: IC50 values ranging >50,000 nM to 0.022 μM for PRMT5/MEP50 complex, with variable selectivity. Carvedilol: no PRMT5 activity reported; primary targets are β1/β2/α1-adrenoceptors. |
| Quantified Difference | The target compound's isopentylamino side chain confers approximately 80% PRMT5 inhibition at 10 μM with selectivity over PRMT1/CARM1/PRMT7, a profile distinct from both inactive analogs within the class and adrenergic-targeting carvedilol. |
| Conditions | Radiometric filtration assay (RFA) at 10 μM compound concentration; selectivity assessed against PRMT1, CARM1, PRMT7. Patent data aggregated from PMC4929062 Table 5 and U.S. Patent 10,723,698. |
Why This Matters
Procurement of the incorrect carbazole analog—even one differing by a single substituent—can result in loss of PRMT5 inhibitory activity or introduction of off-target PRMT cross-reactivity, invalidating epigenetic target-engagement experiments.
- [1] PMC4929062 Table 5. Structure and numbering of PRMT5 inhibitors including N-alkyl-9H-carbazole analogs. Data: 10 μM compound exhibited about 80% inhibition on PRMT5 but no obvious inhibition on PRMT1, CARM1 and PRMT7. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4929062/table/T5/ View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Carvedilol: β1-adrenoceptor pKi 8.8–9.8; β2-adrenoceptor pKi 9.4–10.6. No PRMT5 activity reported. View Source
